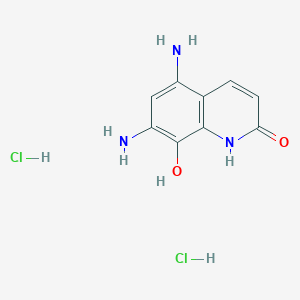

5,7-Diaminoquinoline-2,8-diol dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,7-Diaminoquinoline-2,8-diol dihydrochloride is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Diaminoquinoline-2,8-diol dihydrochloride can be achieved through several methods. One common approach involves the chlorination of the pyridone ring followed by reductive deselenation of the 1,2,5-selenadiazole ring. This process yields novel 4-chloro-o-diaminoquinolines, which can then be dechlorinated to produce 5,7-diaminoquinoline derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Analyse Des Réactions Chimiques

Types of Reactions

5,7-Diaminoquinoline-2,8-diol dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino groups, leading to the formation of various substituted quinolines.

Substitution: The compound can undergo substitution reactions, where different substituents replace the amino or hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or hydrazine hydrate.

Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Applications De Recherche Scientifique

Medicinal Chemistry

5,7-Diaminoquinoline-2,8-diol dihydrochloride is investigated for its potential use in drug development. Its analogs have shown efficacy against various diseases, particularly those caused by protozoan parasites like Plasmodium falciparum, which causes malaria. Studies indicate that modifications to the compound can enhance its antimalarial activity by improving selectivity and potency against resistant strains .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against a range of bacteria and fungi. The compound's mechanism involves binding to specific enzymes or receptors in microbial cells, disrupting their normal functions and leading to cell death .

Anticancer Research

The compound is also being explored for its anticancer properties. Various studies have shown that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis or inhibiting key signaling pathways involved in tumor growth. The specific biological targets of this compound are under investigation to elucidate its anticancer mechanisms .

Dye Production

This compound is utilized in the production of dyes and pigments due to its chemical stability and ability to form vibrant colors when reacted with various agents. This application is particularly relevant in the textile industry where colorfastness is crucial .

Intermediate in Chemical Synthesis

In organic synthesis, this compound serves as an intermediate for creating nitrogen-containing heterocycles. Its versatility allows chemists to utilize it in synthesizing other complex molecules that have potential therapeutic applications .

Case Studies

Case Study 1: Antimalarial Activity

A study evaluated the efficacy of a series of 5,7-diaminoquinoline derivatives against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant activity at low concentrations (IC50 values below 100 nM), suggesting their potential as new antimalarial agents .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Mécanisme D'action

The mechanism of action of 5,7-Diaminoquinoline-2,8-diol dihydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other diaminoquinoline derivatives such as:

- 5,6-Diaminoquinoline

- 7,8-Diaminoquinoline

- 4,7-Diaminoquinoline

Uniqueness

5,7-Diaminoquinoline-2,8-diol dihydrochloride is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties compared to other diaminoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Activité Biologique

5,7-Diaminoquinoline-2,8-diol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, which is characterized by a bicyclic structure containing nitrogen. The specific arrangement of amino and hydroxyl groups on the quinoline ring significantly influences its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various quinoline derivatives, including this compound. For instance:

- Inhibition against Bacterial Strains : The compound exhibits activity against a range of bacteria. In one study, derivatives showed minimum inhibitory concentration (MIC) values against Escherichia coli and Staphylococcus aureus, indicating significant antibacterial properties. For example, certain derivatives displayed MIC values as low as 1 × 10^-6 mg/mL against these pathogens .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| 5,7-Diaminoquinoline-2,8-diol | E. coli | 1 × 10^-6 |

| S. aureus | 1 × 10^-5 | |

| Klebsiella pneumoniae | 1 × 10^-5 |

Antimalarial Activity

The antimalarial efficacy of quinoline derivatives has been extensively studied, particularly in relation to Plasmodium falciparum, the parasite responsible for malaria.

- Mechanism of Action : The compound is believed to interfere with the parasite's ability to detoxify heme, leading to the accumulation of toxic metabolites that ultimately kill the parasite. This mechanism is similar to that of chloroquine and other established antimalarials .

- Efficacy Against Resistant Strains : Some studies indicate that modifications in the chemical structure can enhance activity against chloroquine-resistant strains of P. falciparum. For example, certain structural analogs have shown improved potency with IC50 values lower than 50 nM against resistant strains .

Table 2: Antimalarial Activity Against Plasmodium Strains

| Compound | Strain | IC50 (nM) |

|---|---|---|

| 5,7-Diaminoquinoline-2,8-diol | Chloroquine-sensitive Pf3D7 | <50 |

| Chloroquine-resistant PfK1 | <100 |

Case Studies

Several case studies have documented the effectiveness of quinoline derivatives in clinical settings:

- Clinical Trials : A study involving patients with malaria demonstrated that a related compound led to rapid clearance of parasites from the bloodstream in most cases. However, challenges remain with resistance patterns observed in certain populations .

- Combination Therapies : Research has explored the potential for combining quinoline derivatives with other antimalarial agents to enhance efficacy and reduce resistance development. This approach has shown promise in preliminary trials .

Propriétés

IUPAC Name |

5,7-diamino-8-hydroxy-1H-quinolin-2-one;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2.2ClH/c10-5-3-6(11)9(14)8-4(5)1-2-7(13)12-8;;/h1-3,14H,10-11H2,(H,12,13);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVWJDIYTZDWEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=CC(=C2O)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.